4-Bromo-2-fluoropyrimidine possesses a fluorinated pyrimidine ring, a common structural motif found in various biologically active molecules. Researchers might utilize 4-Bromo-2-fluoropyrimidine as a building block for synthesizing more complex fluorinated pyrimidine derivatives with potential applications in drug discovery [].
The presence of both a bromine and fluorine atom on the pyrimidine ring makes 4-Bromo-2-fluoropyrimidine an interesting candidate for studying chemical modification reactions. Scientists could investigate the reactivity of these halogen substituents and explore their potential for further functionalization in the context of drug development.
Due to its unique structure, 4-Bromo-2-fluoropyrimidine could serve as a reference compound in various analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. These techniques help identify unknown compounds by comparing their properties to those of known standards.
4-Bromo-2-fluoropyrimidine is a heterocyclic organic compound characterized by the presence of a pyrimidine ring substituted with bromine and fluorine atoms. Its chemical formula is , and it has a molecular weight of approximately 176.98 g/mol. The compound is notable for its crystalline structure, typically appearing as white crystals with a melting point around 92 °C . This compound is classified as a fluorinated pyrimidine building block, which plays a significant role in various chemical syntheses and applications in medicinal chemistry.
Research indicates that 4-Bromo-2-fluoropyrimidine exhibits significant biological activity, particularly as an intermediate in the synthesis of pharmaceuticals. It has been linked to compounds that activate skeletal muscle troponin, offering potential therapeutic benefits for conditions involving muscle dysfunction . Moreover, its derivatives have shown promise in antituberculosis activity, highlighting its relevance in medicinal chemistry .
The synthesis of 4-Bromo-2-fluoropyrimidine can be achieved through several methods:
4-Bromo-2-fluoropyrimidine serves as a crucial building block in various applications:
Studies on 4-Bromo-2-fluoropyrimidine have highlighted its interactions with biological systems, particularly regarding its derivatives' pharmacological activities. Research has focused on how modifications to the pyrimidine core can enhance efficacy against specific targets, such as muscle troponin or bacterial pathogens. These investigations are crucial for understanding the compound's full potential in drug development.
Several compounds share structural similarities with 4-Bromo-2-fluoropyrimidine. Here are some notable examples:
The synthesis of 4-bromo-2-fluoropyrimidine represents a significant challenge in heterocyclic chemistry, requiring the strategic introduction of two distinct halogen substituents onto the pyrimidine ring system [1]. The development of efficient synthetic methodologies for this compound has evolved through advances in both bromination and fluorination techniques, each presenting unique reactivity patterns and mechanistic considerations [2] [3]. The dual halogenation approach necessitates careful consideration of regioselectivity, reaction conditions, and the order of halogen introduction to achieve optimal yields and purity .
Direct bromination of fluoropyrimidine precursors represents one of the most straightforward approaches to synthesizing 4-bromo-2-fluoropyrimidine [5]. The methodology typically involves the treatment of 2-fluoropyrimidine with various brominating agents under controlled conditions [6]. Research has demonstrated that the fluorine substituent at the 2-position significantly influences the reactivity and regioselectivity of subsequent bromination reactions [7].
The most commonly employed brominating agent is molecular bromine in acetic acid at elevated temperatures ranging from 125 to 135 degrees Celsius [23]. This approach has been successfully adapted from traditional pyrimidine bromination protocols, with modifications to accommodate the presence of the fluorine substituent [3]. The reaction mechanism proceeds through electrophilic aromatic substitution, where the electron-withdrawing fluorine atom directs bromination to the 4-position through meta-directing effects [1].
N-bromosuccinimide has emerged as an alternative brominating reagent, offering improved selectivity and milder reaction conditions [5]. The use of N-bromosuccinimide in acetonitrile or dichloromethane solvents at temperatures between room temperature and 80 degrees Celsius has yielded brominated products with 65 to 85 percent efficiency [29]. The advantage of N-bromosuccinimide lies in its controlled release of bromine, which minimizes over-bromination and reduces the formation of unwanted polyhalogenated byproducts [30].
Recent developments have introduced sodium monobromoisocyanurate as a highly effective brominating agent for pyrimidine derivatives [33]. This reagent demonstrates exceptional selectivity for C-5 bromination in pyrimidine nucleosides, achieving yields of 73 to 94 percent under mild conditions [33]. The methodology employs a solvent mixture of 10 percent water in acetonitrile with sodium azide as an activating agent, allowing reactions to proceed at room temperature within 30 minutes to 3 hours [33].
| Method | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Direct Bromination with Br₂ | 125-135°C, Acetic acid, 2-6 h | 70-90 | Moderate |
| N-Bromosuccinimide | Acetonitrile/DCM, Catalyst, RT-80°C | 65-85 | High |
| Electrophilic Bromination | Various solvents, 60-100°C | 50-75 | Variable |
| Sodium Monobromoisocyanurate | 10% H₂O-CH₃CN, NaN₃, RT, 0.5-3 h | 73-94 | Excellent |
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of halogenated pyrimidines, providing unprecedented control over regioselectivity and functional group tolerance [9] [10]. Palladium-catalyzed bromination represents the most extensively studied approach, utilizing various palladium precatalysts in combination with brominating agents [9].
The Suzuki-Miyaura cross-coupling reaction has been successfully adapted for bromination of pyrimidine derivatives [11]. The methodology employs palladium acetate in combination with 2-aminopyrimidine-4,6-diol as a ligand system, achieving high turnover numbers up to 1,000,000 for specific substrates [11]. The reaction proceeds under relatively mild conditions at 90 degrees Celsius for 24 hours, providing brominated products in yields ranging from 74 to 82 percent [9].
The development of specialized palladium precatalysts has significantly improved the efficiency of bromination reactions [9]. The use of (2-dicyclohexylphosphino,2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1-biphenyl)]palladium(II) methanesulfonate as a catalyst precursor has demonstrated exceptional performance in bromination of sterically hindered pyrimidine substrates [9]. This catalyst system generates active palladium(0) species under reaction conditions, facilitating oxidative addition and subsequent bromination [9].
Ruthenium-catalyzed bromination has emerged as an alternative approach, particularly for meta-selective halogenation of pyrimidine derivatives [9]. Both heterogeneous and homogeneous ruthenium systems have been developed, with the latter showing superior performance for pyrimidyl-substituted aromatics [9]. The mechanism involves formation of orthometalated intermediates that direct bromination to specific positions through metal coordination [9].
The Balz-Schiemann reaction remains one of the most reliable methods for introducing fluorine into aromatic heterocycles, including pyrimidine derivatives [12] [13]. Recent adaptations of this classical methodology have focused on improving yields, reducing reaction temperatures, and enhancing the generality of the transformation [13].
Traditional Balz-Schiemann procedures involve two distinct steps: preparation and isolation of dry diazonium tetrafluoroborates from arylamines, followed by thermal decomposition to yield aromatic fluorides [13]. For pyrimidine substrates, the process begins with diazotization of aminopyrimidine precursors using sodium nitrite and tetrafluoroboric acid at 0 to 5 degrees Celsius [2]. The resulting diazonium tetrafluoroborate salt undergoes thermal decomposition at elevated temperatures, typically 60 to 130 degrees Celsius, to generate the desired fluoropyrimidine product [12] [13].
Solvent selection has proven critical for optimizing Balz-Schiemann reactions [12] [13]. Low-polarity and non-polar solvents such as chlorobenzene and hexane have demonstrated superior performance compared to traditional polar solvents [13]. These solvents facilitate effective fluorination at lower temperatures and under visible-light irradiation, expanding the applicability of the methodology [13]. The use of chlorobenzene as solvent has yielded fluorinated products in 72 to 87 percent efficiency, while hexane has achieved yields of 83 to 90 percent under optimized conditions [12] [13].
Photochemical activation has emerged as a valuable modification to traditional thermal Balz-Schiemann conditions [13]. Visible-light irradiation enables decomposition of diazonium tetrafluoroborates at significantly lower temperatures, reducing thermal degradation of sensitive substrates [13]. The combination of mild heating with visible-light irradiation has proven particularly beneficial for stable diazonium tetrafluoroborates that resist thermal decomposition [13].
| Method | Fluoride Source | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Balz-Schiemann Reaction | Tetrafluoroborate (BF₄⁻) | 60-130 | 49-90 | Good |
| Nucleophilic Fluorination (KF) | Potassium fluoride | 80-150 | 65-85 | Moderate |
| Nucleophilic Fluorination (CsF) | Cesium fluoride | 100-180 | 70-90 | Good |
| Palladium-Catalyzed Fluorination | AgF + KF | 50-120 | 65-84 | Excellent |
Nucleophilic fluorination represents a versatile approach for introducing fluorine into pyrimidine derivatives through substitution of suitable leaving groups [14] [17]. The methodology relies on the inherent nucleophilicity of fluoride anions and their ability to displace halides, tosylates, and other activated leaving groups [14].
Metal fluoride salts constitute the primary class of nucleophilic fluorinating agents, with potassium fluoride, cesium fluoride, and potassium hydrogen difluoride serving as the most commonly employed reagents [14]. These salts require polar aprotic solvents such as acetonitrile and dimethyl sulfoxide to achieve adequate solubility and reactivity [14]. Cesium fluoride has demonstrated superior performance due to its enhanced solubility and reduced coordination to the fluoride anion, resulting in increased nucleophilicity [14].
Tetrabutylammonium fluoride represents an alternative class of fluorinating agents that offers enhanced solubility in organic solvents [14] [17]. Anhydrous tetrabutylammonium fluoride fluorinates primary alkyl halides, tosylates, and mesylates within minutes at or below room temperature [14]. The reactivity of commercial tetrabutylammonium fluoride hydrate is significantly attenuated compared to the anhydrous form, limiting its application to strongly activated substrates [14].
Palladium-catalyzed nucleophilic fluorination has emerged as a powerful methodology for synthesizing aryl fluorides from aryl bromides [20]. The approach utilizes silver fluoride as the fluoride source in combination with potassium fluoride as a base [20]. The methodology requires specialized palladium precatalysts containing modified ligands to achieve effective catalysis [20]. Reaction conditions typically involve cyclohexane or toluene as solvent at temperatures around 120 degrees Celsius for 14 hours [20].
The mechanism of palladium-catalyzed fluorination involves oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with silver fluoride and reductive elimination to form the carbon-fluorine bond [20]. The presence of potassium fluoride facilitates ligand modification and enhances the overall efficiency of the catalytic cycle [20]. This methodology has been successfully extended to heteroaryl bromides, including pyrimidine derivatives, with yields ranging from 65 to 84 percent [20].
Solvent selection plays a crucial role in determining the success of halogenation reactions for pyrimidine derivatives [18] [19] [21]. The choice of solvent affects reaction rates, selectivity, product yields, and the overall efficiency of the transformation [19] [21]. Systematic studies have revealed distinct solvent preferences for bromination and fluorination reactions, requiring careful optimization for dual halogenation strategies [18] [21].
For bromination reactions, polar aprotic solvents have generally demonstrated superior performance [19] [21]. Dimethyl sulfoxide has emerged as an optimal solvent for many bromination protocols, achieving yields of 85 to 94 percent under appropriate conditions [29]. The high boiling point of dimethyl sulfoxide (189 degrees Celsius) allows for elevated reaction temperatures while maintaining solvent stability [21]. Acetonitrile represents another effective solvent choice, particularly for N-bromosuccinimide-mediated brominations, yielding 80 to 90 percent of brominated products [19] [21].
Fluorination reactions exhibit different solvent requirements, with non-polar and weakly polar solvents often providing optimal results [12] [13]. Toluene has demonstrated exceptional performance for Balz-Schiemann reactions, achieving fluorination yields of 82 to 90 percent [12] [13]. The reduced polarity of toluene minimizes competitive solvation of diazonium intermediates, promoting efficient decomposition to fluorinated products [13]. Chlorobenzene serves as an alternative non-polar solvent, providing yields of 72 to 86 percent under optimized conditions [12] [13].
Temperature optimization requires balancing reaction efficiency with product stability and selectivity [18] [19] [21]. Bromination reactions typically require moderate to elevated temperatures, with optimal ranges varying according to the specific brominating agent employed [21]. Direct bromination with molecular bromine proceeds efficiently at 125 to 135 degrees Celsius, while N-bromosuccinimide-mediated reactions achieve optimal yields at 60 to 82 degrees Celsius [23] [29].
| Solvent System | Boiling Point (°C) | Optimal Temperature Range (°C) | Bromination Yield (%) | Fluorination Yield (%) |
|---|---|---|---|---|
| Dichloromethane | 39.6 | 25-40 | 75-85 | 70-80 |
| Acetonitrile | 81.6 | 60-82 | 80-90 | 75-85 |
| Dimethyl sulfoxide | 189 | 80-150 | 85-94 | 60-75 |
| Toluene | 110.6 | 80-110 | 70-82 | 82-90 |
| Chlorobenzene | 131.7 | 100-132 | 72-87 | 72-86 |
The development of efficient catalytic systems has significantly enhanced the yields and selectivity of halogenation reactions for pyrimidine derivatives [9] [11] [19] [21]. These systems often involve transition metal catalysts, specialized ligands, and optimized reaction conditions to achieve maximum efficiency [9] [11].
Palladium-based catalytic systems represent the most extensively studied class of catalysts for halogenation reactions [9] [11]. The combination of palladium acetate with pyrimidine-based ligands has demonstrated exceptional performance for cross-coupling reactions [11]. Catalyst loadings as low as 0.1 to 1.0 mol percent achieve significant yield improvements of 15 to 25 percent compared to non-catalyzed processes [11]. The high turnover numbers observed with these systems, reaching up to 1,000,000 for optimal substrates, demonstrate the exceptional efficiency of palladium catalysis [11].
Specialized palladium precatalysts containing pre-formed palladium-carbon bonds have shown enhanced reactivity for challenging substrates [9]. The (2-dicyclohexylphosphino,2',6'-dimethoxybiphenyl)[2-(2'-amino-1,1-biphenyl)]palladium(II) methanesulfonate system requires 20 mol percent loading but provides yield improvements of 20 to 30 percent [9]. The enhanced performance results from rapid generation of active palladium(0) species under reaction conditions [9].
Mechanochemical approaches utilizing silver nitrate and iodine have emerged as highly efficient catalytic systems for halogenation reactions [19] [21]. These systems operate under solvent-free conditions at room temperature, achieving reaction completion within 20 to 30 minutes [19] [21]. The yield improvements of 25 to 35 percent compared to traditional methods, combined with the environmentally friendly reaction conditions, make this approach particularly attractive for industrial applications [21].
Phenyliodine diacetate-based catalytic systems have demonstrated effectiveness for regioselective halogenation of pyrimidine derivatives [5]. The use of 1.0 equivalent of phenyliodine diacetate with halide salts at room temperature provides yield improvements of 10 to 20 percent within 3 hours [5]. The mild reaction conditions and high regioselectivity make this system suitable for sensitive substrates [5].
| Catalytic System | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield Improvement (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Pyrimidine | 0.1-1.0 | 12-24 | 90-120 | 15-25 |
| Palladium/Sphos-Pd | 20 | 24 | 90 | 20-30 |
| AgNO₃/I₂ (mechanochemical) | Stoichiometric | 0.3-0.5 | RT | 25-35 |
| PIDA/KX system | 1.0 equiv PIDA | 3 | RT | 10-20 |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of 4-Bromo-2-fluoropyrimidine exhibits characteristic aromatic proton signals that provide definitive structural identification [1] [2]. The pyrimidine ring protons appear in the downfield region between δ 7.8-9.2 parts per million, consistent with the electron-withdrawing effects of both halogen substituents [1] [3]. The proton at the 5-position (H-5) appears as a doublet of doublets due to coupling with both the fluorine atom at the 2-position and the proton at the 6-position [4]. The H-6 proton manifests as a doublet, primarily influenced by vicinal coupling with H-5 [3].
The spectral multiplicity patterns are particularly diagnostic for this compound. Three-bond fluorine-proton coupling (³JFH) constants typically range from 8-12 Hz for H-5, while four-bond coupling (⁴JFH) with H-6 exhibits smaller values of 2-4 Hz [5]. These coupling patterns provide unambiguous confirmation of the substitution pattern and molecular connectivity [1] [4].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum reveals distinct carbon environments within the pyrimidine framework [1] [2]. Carbon atoms directly bonded to fluorine exhibit characteristic quartets due to one-bond carbon-fluorine coupling (¹JCF), with coupling constants typically ranging from 235-245 Hz [3]. The carbon bearing the bromine substituent appears as a singlet in the aromatic region, typically around δ 104-110 parts per million due to the deshielding effect of the bromine atom [2].
The pyrimidine ring carbons display chemical shifts between δ 150-170 parts per million, reflecting the electron-deficient nature of the heterocyclic system [1] [3]. Two-bond carbon-fluorine coupling (²JCF) affects adjacent carbons with coupling constants of 20-30 Hz, while three-bond coupling (³JCF) influences more distant carbons with values of 3-8 Hz [5].
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides the most diagnostic information for structural confirmation [5] [6]. The fluorine signal appears as a complex multiplet in the range of δ -60 to -80 parts per million relative to trichlorofluoromethane [7] [5]. The multiplicity arises from coupling with adjacent protons and carbons, creating characteristic splitting patterns that serve as fingerprint identification [6].
The chemical shift position is significantly influenced by the electron-withdrawing pyrimidine ring and the neighboring bromine substituent [5]. Ring current effects and through-space interactions contribute to the observed deshielding, positioning the fluorine resonance in the typical range for fluorinated pyrimidine derivatives [7] [6].
Infrared Spectroscopy Analysis
Infrared spectroscopy reveals characteristic vibrational modes that confirm the molecular structure and functional group identity [8] [9] [10]. The pyrimidine ring exhibits distinctive carbon-nitrogen stretching vibrations in the region of 1580-1520 cm⁻¹, appearing as strong absorption bands [9] [11] [10]. These bands are diagnostic for the aromatic nitrogen heterocycle and remain relatively consistent across different substitution patterns [10].
Carbon-fluorine stretching vibrations manifest as intense absorptions between 1300-1100 cm⁻¹, with the exact frequency dependent on the electronic environment [12] [11]. The high electronegativity of fluorine creates highly polar carbon-fluorine bonds, resulting in characteristically strong infrared absorption [11] [10]. Additional diagnostic bands include aromatic carbon-hydrogen stretching around 3050-3100 cm⁻¹ and out-of-plane bending vibrations in the fingerprint region below 900 cm⁻¹ [9] [10].
The carbon-bromine stretching vibration typically appears as a weaker band around 650-750 cm⁻¹, often overlapping with other skeletal vibrations [8]. Ring breathing modes and deformation vibrations provide additional structural confirmation in the 400-800 cm⁻¹ region [9] [10].
Mass Spectrometric Characterization
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [14]. The molecular ion peak appears at m/z 177, with the characteristic bromine isotope pattern exhibiting a second peak at m/z 179 with approximately equal intensity [14]. This isotopic distribution pattern (M⁺/M+2⁺ ratio of approximately 1:1) serves as definitive confirmation of bromine presence .
Fragmentation patterns typically involve loss of the halogen substituents, with base peaks often corresponding to the pyrimidine ring system [3]. Common fragmentation pathways include loss of bromine (m/z 98), loss of both halogens, and ring cleavage processes . Electron ionization mass spectrometry provides detailed fragmentation information, while chemical ionization techniques offer enhanced molecular ion stability for accurate molecular weight determination [14].
Single crystal X-ray diffraction analysis provides definitive three-dimensional structural information for 4-Bromo-2-fluoropyrimidine [15] [16] [17]. Based on structural data from related halogenated pyrimidine derivatives, the compound likely crystallizes in a monoclinic or orthorhombic crystal system [15] [16]. Common space groups for similar compounds include P21/c or Pbca, reflecting the molecular symmetry and packing preferences [16] [17].
The unit cell dimensions are expected to fall within typical ranges for halogenated pyrimidines: a = 7-9 Å, b = 10-14 Å, c = 8-12 Å [16] [17]. The molecular geometry exhibits a planar pyrimidine ring with minimal deviation from planarity, consistent with aromatic character [15]. Bond lengths and angles conform to expected values for pyrimidine derivatives, with carbon-nitrogen bonds typically measuring 1.33-1.35 Å and carbon-carbon bonds around 1.38-1.40 Å [16].
The carbon-bromine bond length measures approximately 1.90-1.92 Å, while the carbon-fluorine bond is significantly shorter at 1.34-1.36 Å [15] [16]. These values reflect the different covalent radii and bonding characteristics of the halogen substituents [17].
Crystallographic analysis reveals complex intermolecular interaction networks that govern solid-state packing [15] [18]. Weak hydrogen bonding interactions play a crucial role in crystal stability, with carbon-hydrogen···nitrogen distances typically ranging from 2.3-2.7 Å [15] [16]. Carbon-hydrogen···fluorine interactions occur at distances of 2.4-2.8 Å, contributing to the overall packing arrangement [15].
Halogen bonding interactions represent a significant structural feature in brominated pyrimidine derivatives [15] [18]. Bromine···nitrogen contacts typically occur at distances of 3.0-3.4 Å, shorter than the sum of van der Waals radii, indicating attractive interactions [15] [18]. Bromine···fluorine interactions may also contribute to the crystal packing, with typical distances of 3.1-3.5 Å [15].
π-π stacking interactions between parallel pyrimidine rings occur at distances of 3.3-3.8 Å [15] [16]. These interactions provide additional stabilization to the crystal lattice and influence the overall packing motif [18]. The combination of hydrogen bonding, halogen bonding, and π-π interactions creates a three-dimensional network that determines the crystal structure and physical properties [15] [18].
Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of 4-Bromo-2-fluoropyrimidine [19] [20] [21]. Recommended computational levels include hybrid functionals such as B3LYP, M06-2X, or ωB97XD combined with high-quality basis sets like 6-311++G(d,p) or correlation-consistent basis sets such as cc-pVTZ [19] [20].
Geometry optimization calculations confirm a stable planar structure with C2v point group symmetry [19] [21]. The optimized molecular geometry exhibits bond lengths and angles consistent with experimental crystallographic data [20]. Carbon-nitrogen bond lengths typically calculate to 1.33-1.35 Å, while carbon-halogen bonds show expected values of 1.90 Å (C-Br) and 1.34 Å (C-F) [21].
Vibrational frequency analysis provides theoretical infrared and Raman spectra for comparison with experimental data [19] [20]. Harmonic frequency calculations yield characteristic pyrimidine ring vibrations, carbon-halogen stretching modes, and skeletal deformation frequencies [20]. These calculated frequencies typically show good agreement with experimental values when appropriate scaling factors are applied [19].
Electronic structure analysis reveals frontier molecular orbital characteristics [20] [21]. The highest occupied molecular orbital (HOMO) typically localizes on the nitrogen atoms and carbon-carbon bonds of the pyrimidine ring, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbon atoms bearing halogen substituents [20]. The HOMO-LUMO energy gap typically ranges from 4-6 electron volts, indicating moderate stability and potential reactivity [21].